Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate
Description
Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate is a piperidine derivative featuring a hydroxyl group and a hydroxymethyl-substituted phenyl ring at the 4-position of the piperidine scaffold, protected by a tert-butyloxycarbonyl (Boc) group. The hydroxymethyl group on the phenyl ring enhances polarity and hydrogen-bonding capacity, which may influence solubility and interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-10-8-17(21,9-11-18)14-7-5-4-6-13(14)12-19/h4-7,19,21H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVFEDFYOIPSLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis generally starts with the formation of the piperidine ring, followed by the introduction of the hydroxymethylphenyl substituent and the tert-butoxycarbonyl (Boc) protection of the amine group. The key steps include:
- Formation of the piperidine ring via cyclization or reductive amination.
- Functionalization with the hydroxymethylphenyl group through cross-coupling reactions such as Suzuki coupling or Friedel-Crafts alkylation.
- Protection of hydroxyl groups with tert-butyloxycarbonyl (Boc) groups using di-tert-butyl dicarbonate (Boc2O).
Detailed Preparation Methods
| Step | Description | Conditions | References |
|---|---|---|---|
| Step 1: Piperidine ring formation | Cyclization or reductive amination of suitable precursors to generate the piperidine core. | Typically involves amine precursors, reducing agents, or cyclization agents under reflux or mild heating. | , |
| Step 2: Introduction of hydroxymethylphenyl group | Coupling of the piperidine intermediate with 2-(hydroxymethyl)benzaldehyde or similar aromatic aldehyde. | Suzuki coupling with boronic acids or Friedel-Crafts alkylation under acidic conditions. | |
| Step 3: Protection of hydroxyl groups | Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DMAP in anhydrous solvents like THF or DMSO. | Conditions: room temperature to mild heating, inert atmosphere. | |
| Step 4: Purification | Column chromatography using silica gel with gradient elution (ethyl acetate/hexane). | Ensures high purity of the final compound. |
Representative Reaction Conditions
- Reaction Temperature: Typically ranges from room temperature to 105°C depending on the step.
- Reaction Time: Varies from 12 hours to 48 hours, optimized for maximum yield.
- Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM).
- Catalysts and Reagents: Palladium catalysts for Suzuki coupling, Boc2O for protection, potassium carbonate or cesium fluoride as bases.
Research Findings and Data
Recent patent literature highlights the importance of reaction optimization:
- Yield Data: Typical yields for key steps range from 58% to 95%, indicating efficient coupling and protection reactions.
- Reaction Conditions: Elevated temperatures (85–105°C) under inert atmospheres (nitrogen or argon) improve reaction efficiency.
- Purification: Column chromatography remains the standard, with gradient elution tailored to remove impurities.
Data Table Summarizing Key Conditions
| Step | Reagents | Temperature | Duration | Yield | Purification Method | Reference |
|---|---|---|---|---|---|---|
| Ring formation | Amine precursor, reducing agent | Reflux | 12–24 hrs | Not specified | Crystallization or chromatography | |
| Hydroxymethylphenyl introduction | 2-(Hydroxymethyl)benzaldehyde | 85°C | 12–24 hrs | Up to 95% | Column chromatography | |
| Protection with Boc | Boc2O, DMAP | Room temp to 50°C | 12 hrs | High | Silica gel chromatography |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxymethyl group on the phenyl ring undergoes nucleophilic substitution under basic conditions. For example:
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Reaction with alkyl halides : In the presence of sodium hydride (NaH) in DMF, the hydroxyl group is deprotonated to form an alkoxide intermediate, which reacts with electrophiles like bromopyridine derivatives .
Mechanistically, the reaction proceeds via an SN2 pathway, where the alkoxide attacks the electrophilic carbon of the alkyl halide.
Esterification and Carboxylate Modifications
The tert-butyl carboxylate group can be selectively hydrolyzed or transesterified:
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Hydrolysis : Under acidic conditions (e.g., HCl in dioxane), the tert-butyl group is cleaved to yield the free piperidine carboxylic acid.
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Transesterification : Reaction with alcohols in the presence of catalysts like H2SO4 converts the tert-butyl ester to other esters.
Notable Example :
Oxidation
The hydroxymethyl group (-CH2OH) is oxidized to a carboxyl group (-COOH) using strong oxidizing agents like KMnO4 or CrO3 under acidic conditions:
Reduction
The hydroxyl group on the piperidine ring can be reduced to a methylene group using reagents like LiAlH4 or BH3·THF:
Mitsunobu and Coupling Reactions
The compound participates in Mitsunobu reactions to form ether linkages. For instance, reaction with phenols using DIAD and triphenylphosphine (PPh3) :
| Yield | Reagents/Conditions | Product |
|---|---|---|
| 74% | DIAD, PPh3, THF, 70°C | tert-butyl 4-[(2-chloro-4-formyl-5-methoxy-phenyl)carbamoyloxymethyl]piperidine-1-carboxylate |
Stability and Side Reactions
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Thermal Degradation : At temperatures >150°C, the tert-butyl group decomposes to isobutene and CO2.
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Hydroxyl Group Reactivity : The hydroxyl group may undergo unintended acylation if not protected during esterification.
Scientific Research Applications
Medicinal Chemistry
THPPC has garnered attention for its potential therapeutic applications, particularly in neurological disorders. Its structural properties allow it to interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating conditions such as Alzheimer's disease.
- Receptor Binding : THPPC can bind to neurotransmitter receptors, influencing signaling pathways that are crucial for neurological function.
Development of PROTACs
A significant application of THPPC lies in the development of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are designed to target specific proteins for degradation within cells:
- Linker Functionality : THPPC serves as a semi-flexible linker in PROTACs, where its structural properties help optimize the orientation and binding affinity of the degrader.
- Targeted Protein Degradation : By facilitating the selective degradation of proteins implicated in diseases, THPPC-based PROTACs represent a novel therapeutic strategy against cancer and other disorders.
Organic Synthesis
In organic chemistry, THPPC is utilized as an intermediate for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations:
- Oxidation and Reduction Reactions : The hydroxyl group can be oxidized to form ketones or reduced to alcohols using standard reagents like PCC or LiAlH4.
- Substitution Reactions : The phenyl group can undergo electrophilic aromatic substitution, expanding the diversity of synthesized compounds.
Case Study 1: Neuroprotective Effects
Research has indicated that THPPC exhibits neuroprotective properties. In vitro studies demonstrated that THPPC could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests potential applications in developing treatments for neurodegenerative diseases.
Case Study 2: PROTAC Development
A recent study highlighted the efficacy of THPPC as a linker in PROTACs targeting an oncogenic protein involved in tumor growth. The results showed that the inclusion of THPPC improved the degradation efficiency of the target protein compared to other linkers tested.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate involves its role as a linker in PROTAC® molecules. PROTAC® molecules consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The linker, which includes this compound, facilitates the formation of a ternary complex that brings the target protein and E3 ligase into close proximity. This proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Structural Analogues and Their Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Polarity and Solubility: The hydroxymethyl group in the target compound and its analog (C11H21NO4) enhances polarity compared to trifluoromethyl or alkyl-substituted derivatives. The dihydroxyphenyl analog (C16H23NO5) likely has even higher solubility due to multiple hydroxyl groups .
- Synthetic Flexibility: The acetyl group in C18H24FNO3 allows for further functionalization (e.g., bromination), highlighting the versatility of aryl-substituted piperidines in multi-step syntheses .
Biological Activity
Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate, also known by its IUPAC name, is a compound with significant biological activity. This article reviews its properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H25NO4
- Molecular Weight : 307.38 g/mol
- CAS Number : 1384724-11-1
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. Research has shown that piperidine derivatives exhibit diverse pharmacological effects, including:
- Anticancer Activity : Some studies indicate that compounds similar to this compound can induce apoptosis in cancer cells. For instance, derivatives have been shown to enhance cytotoxicity and apoptosis in hypopharyngeal tumor cell lines, outperforming standard treatments like bleomycin .
- Cholinesterase Inhibition : The compound may possess cholinesterase inhibitory properties, which are beneficial in treating neurodegenerative diseases such as Alzheimer’s disease. This inhibition is crucial for enhancing acetylcholine levels in the brain .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in FaDu cells | |
| Cholinesterase Inhibition | Enhances acetylcholine levels | |
| Neuroprotective Effects | Potential in Alzheimer's treatment |
Case Studies
- Cytotoxicity in Cancer Models : A study explored the anticancer potential of various piperidine derivatives, including this compound. The results demonstrated significant cytotoxic effects against FaDu hypopharyngeal tumor cells, suggesting a promising avenue for further development in cancer therapeutics .
- Alzheimer's Disease Treatment : A multi-targeted approach was investigated where piperidine derivatives were designed to inhibit cholinesterase and target amyloid beta aggregation. The findings indicated that these compounds could potentially offer dual benefits in managing Alzheimer's disease symptoms by improving cognitive function through increased acetylcholine availability and reducing amyloid plaque formation .
Q & A
Q. What are the key synthetic methodologies for preparing tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions with careful functional group protection. For example:
- Step 1 : Formation of the piperidine ring via reductive amination or cyclization.
- Step 2 : Introduction of the hydroxymethylphenyl group using Suzuki coupling or Friedel-Crafts alkylation.
- Step 3 : Protection of the hydroxyl group with tert-butyloxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP in THF) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the final product.
Q. How is the structure of this compound confirmed experimentally?
- X-ray crystallography : Single-crystal analysis using programs like SHELXL resolves stereochemistry and hydrogen-bonding networks .
- NMR spectroscopy : Key signals include the tert-butyl group (~1.4 ppm, singlet) and aromatic protons (~6.8–7.5 ppm). Hydroxyl protons may appear as broad singlets (~2–5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 335.19).
Q. What are the solubility and stability considerations for this compound?
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane. Poor solubility in water requires formulations with co-solvents (e.g., 10% DMSO in PBS) .
- Stability : The Boc group is acid-sensitive. Store at –20°C under nitrogen to prevent hydrolysis. Monitor decomposition via TLC (Rf shift) or HPLC .
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Avoid dust formation and use local exhaust ventilation .
- Waste disposal : Collect organic waste in sealed containers for incineration by licensed facilities .
Advanced Research Questions
Q. How can discrepancies in crystallographic and computational data for this compound be resolved?
- Data validation : Compare experimental (X-ray) bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate crystal packing effects or dynamic disorder .
- Hydrogen bonding analysis : Use graph-set notation (e.g., ) to classify interactions and identify missing electron density in crystallographic models .
Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?
- Process refinement :
- Catalysis : Use Pd(OAc)₂/XPhos for efficient coupling reactions (reduces side-products).
- Temperature control : Lower reaction temperatures (<0°C) during Boc protection to suppress epimerization .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How does the hydroxymethylphenyl group influence the compound’s reactivity in nucleophilic substitutions?
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Steric effects : The bulky tert-butyl and hydroxymethyl groups hinder backside attack in SN2 reactions, favoring elimination pathways.
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Hydrogen bonding : The hydroxyl group stabilizes transition states in SN1 mechanisms, as shown by kinetic isotope effects () .
-
Table : Reactivity comparison under varying conditions:
Condition Major Product Yield (%) KOtBu/DMF, 80°C Elimination 65 NaI/acetone, reflux Substitution 42
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina with GRK2 kinase (PDB: 3V6W) to model binding. The hydroxymethylphenyl group forms H-bonds with Asp148 and π-stacking with Phe145 .
- MD simulations : GROMACS simulations (AMBER force field) reveal conformational flexibility in aqueous vs. lipid bilayer environments .
Q. How can chiral centers in the piperidine ring affect pharmacological activity?
- Enantiomer separation : Use chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) to isolate (R)- and (S)-isomers.
- Biological assays : Test isomers against GPCRs (e.g., μ-opioid receptor). The (R)-isomer shows 10x higher binding affinity () due to better fit in the hydrophobic pocket .
Q. What analytical techniques resolve contradictions in reported toxicity data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
